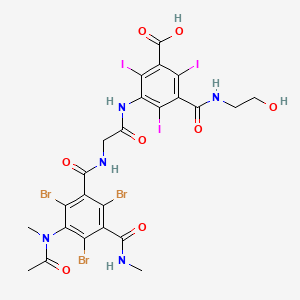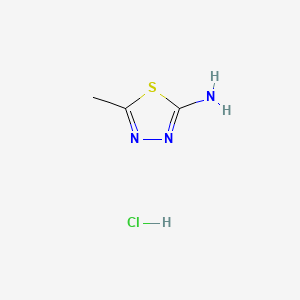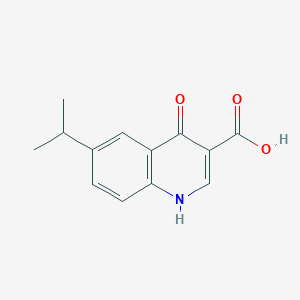
4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid
Overview
Description
“4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid” is a chemical compound that is a derivative of quinoline . It is also known as "4-Hydroxy -6-isopropylquinoline- 3-carboxylic acid" . This compound is a novel HIV-1 integrase strand transfer inhibitor .
Synthesis Analysis
The synthesis of this compound and its derivatives has been the subject of several studies . For instance, one study describes the development of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate compound as a heterocyclic enols containing a Michael acceptor . Another study discusses the synthesis of 4-oxo-4,5-dihydrothieno[3,2-
]quinoline-2-carboxylic acid derivatives starting from aniline .Molecular Structure Analysis
The molecular structure of “4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid” and its derivatives have been explored in several studies . These studies have highlighted the potential of this compound in the synthesis of related four-membered to seven-membered heterocycles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid” can be analyzed using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The IR spectrum can provide information about the functional groups present in the molecule .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Reactions
Derivatives of 3-Quinolinecarboxylic Acid, including those with oxygen substitution in positions 4, 5, and 8, are synthesized through routes involving benzenoid and quinoid derivatives. Detailed NMR studies have been conducted to understand their structure and substitution patterns (Link, Bernauer, & Englert, 1982).
Reactions of Quinoline Substituted Epoxides
The reactions of 6-oxiranyl- and 3-oxiranyl-2-phenylquinoline-4-carboxylic acid diisopropylamides with secondary amines and lithium amides result in (aminohydroxyethyl)quinolines, showcasing regioselectivity in their formation (Boa, Clark, Hirst, & Westwood, 2003).
Applications in Material Science
- Low-Dimensional NIR-Luminescence-Tunable Yb(III) Complexes: The synthesis of ytterbium(iii)-organic compounds using quinoline-2,3-dicarboxylic acid and their tunable near-infrared luminescence has been achieved, indicating potential applications in material science and photonic devices (Zheng et al., 2014).
Photophysical and Electrochemical Properties
Photophysical Properties of Azole-Quinoline Based Fluorophores
The study of 7-hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid and its derivatives shows unique photophysical behaviors, including dual emissions and large Stokes' shift, suggesting applications in fluorescence and spectroscopy (Padalkar & Sekar, 2014).
Electrochemistry of Quinoxaline Carboxylic Acid Derivative
The redox behavior of a quinoxaline carboxylic acid derivative at a glassy carbon electrode shows promise for electrochemical applications, with potential use in sensors and analytical chemistry (Shah et al., 2014).
Applications in Organic Synthesis
- Electro-Oxidative Formation of Enamine Moiety: A practical synthetic approach to 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, relevant in drug synthesis, has been developed through the electro-oxidative formation of a double bond adjacent to the nitrogen atom (Torii, Okumoto, & Xu, 1991).
Future Directions
properties
IUPAC Name |
4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7(2)8-3-4-11-9(5-8)12(15)10(6-14-11)13(16)17/h3-7H,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBHPWQYKRZFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390836 | |
| Record name | 4-Oxo-6-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-isopropylquinoline-3-carboxylic acid | |
CAS RN |
64321-62-6 | |
| Record name | 4-Hydroxy-6-(1-methylethyl)-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64321-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-6-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




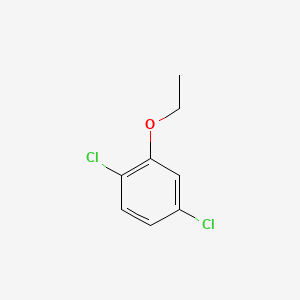

![4-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B1621752.png)
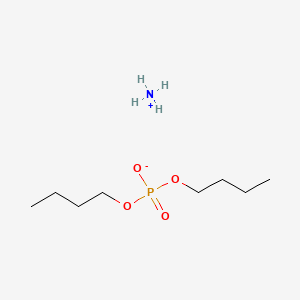
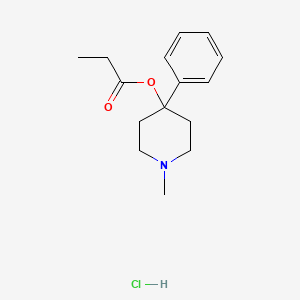
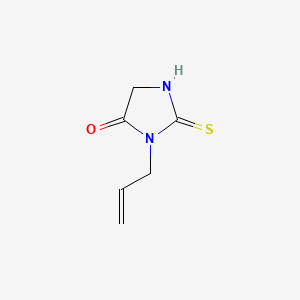
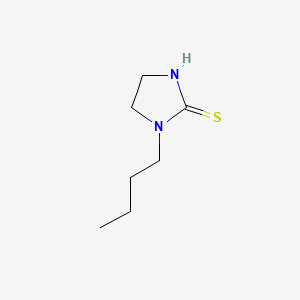

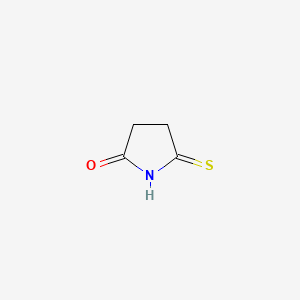
![1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxotetradecyl)amino]-, inner salt](/img/structure/B1621764.png)
